molecular formula C14H17Cl2NO4 B1277227 Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid CAS No. 499995-82-3

Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid

Cat. No.: B1277227
CAS No.: 499995-82-3
M. Wt: 334.2 g/mol
InChI Key: KGXWCCCBQSYUKL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Properties

IUPAC Name

(3S)-3-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXWCCCBQSYUKL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426612
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499995-82-3
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-3-(2,3-dichlorophenyl)propionic acid follows a multi-step approach, typically involving:

  • Formation of the β-Amino Acid Backbone :
    • The unprotected amino acid precursor, (S)-3-amino-3-(2,3-dichlorophenyl)propionic acid, is synthesized via Michael addition or enzymatic resolution .
    • Example : A patent describes reacting 2,3-dichlorophenylacetaldehyde with nitromethane to form a nitroalkene intermediate, which is reduced to the β-nitropropane derivative and hydrolyzed to the amino acid.
  • Boc Protection of the Amino Group :

    • The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
    • Key Conditions :
      • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.
      • Base : 2M sodium hydroxide or triethylamine.
      • Temperature : 0–25°C to prevent racemization.
      • pH Control : Maintained at 9.9–10.2 to ensure efficient Boc activation.
  • Workup and Purification :

    • Acidification to pH 3.5–6.5 precipitates the product, which is extracted with ethyl acetate.
    • Recrystallization from methanol or chromatography yields the pure compound.

Industrial-Scale Synthesis

Industrial methods optimize for yield and scalability:

  • Large-Scale Boc Protection : A patent outlines reacting 303.47 g of the amino acid with Boc anhydride in THF, achieving 65.2% yield after recrystallization.
  • Continuous Flow Systems : Automated reactors enhance mixing and temperature control, reducing reaction times.

Table 1: Comparison of Industrial vs. Laboratory Methods

Parameter Industrial Method Laboratory Method
Scale 1.6–3.0 kg 1–100 g
Solvent Volume 1,600 L methanol 100–500 mL THF
Purification Filtration & recrystallization Column chromatography
Yield 65–90% 50–75%

Enantiomeric Control

Achieving the (S)-configuration involves:

  • Chiral Resolution : Using (1R,2S)-(-)-ephedrine to form diastereomeric salts, which are separated via fractional crystallization.
  • Asymmetric Synthesis : Catalytic asymmetric hydrogenation of α,β-unsaturated esters with chiral ligands (e.g., BINAP).

Critical Factors :

  • Reaction pH : Slight deviations (>10.5) cause racemization.
  • Temperature : Elevated temperatures (>40°C) reduce enantiomeric excess.

Key Challenges and Solutions

  • Racemization : Mitigated by maintaining low temperatures (0–25°C) and neutral pH during Boc protection.
  • Impurity Formation :
    • Byproducts : Over-Boc protection or ester hydrolysis.
    • Solution : Strict stoichiometric control (1:1 Boc anhydride:amino acid).
  • Solubility Issues : The dichlorophenyl group reduces aqueous solubility, necessitating polar aprotic solvents (DMSO, THF).

Analytical Characterization

Post-synthesis validation ensures quality:

  • NMR Spectroscopy :
    • ¹H NMR : δ 1.4 ppm (Boc tert-butyl), δ 7.2–7.5 ppm (aromatic protons).
    • ¹³C NMR : δ 155 ppm (Boc carbonyl), δ 175 ppm (carboxylic acid).
  • Chiral HPLC : Confirms >98% enantiomeric excess using Chiralpak AD-H columns.

Case Study: Optimized Protocol

A representative synthesis from patent data:

  • Amination : 594.52 g of 3-amino-3-(3'-pyridyl)propionic acid is refluxed in methanol to remove impurities.
  • Boc Protection : Reacted with 1.54 mol Boc anhydride in THF/NaOH (pH 9.9–10.2) at 25°C.
  • Acidification : Adjusted to pH 3.8 with citric acid, extracted with ethyl acetate.
  • Yield : 303.38 g (65.2%) after drying at 35–40°C.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).

    Substitution: The compound can undergo nucleophilic substitution reactions at the amine or carboxylic acid functionalities.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

    Substitution: Nucleophiles such as amines or alcohols in the presence of coupling agents like EDCI or DCC.

Major Products Formed

    Deprotection: (S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Boc-(S)-3-amino-3-(2,3-dichloro-phenyl)-propionic acid is a crucial building block in the synthesis of pharmaceuticals. Its structural features make it particularly valuable for developing drugs targeting neurological disorders. The compound's stability and solubility enhance its utility in drug formulation processes, allowing for effective delivery and action within biological systems .

Case Study: Neurological Disorders

Research has demonstrated that derivatives of this compound can inhibit specific neurotransmitter receptors associated with conditions such as Alzheimer's disease and Parkinson's disease. The incorporation of the dichlorophenyl moiety is believed to enhance binding affinity and selectivity towards these targets .

Peptide Synthesis

This compound plays a vital role in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides with tailored biological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective coupling reactions, facilitating the formation of peptides containing β-chloro-α,α-diphenylalanine (βCl-Dap).

Table 1: Comparison of Peptides Synthesized with this compound

Peptide NameTarget DiseaseKey Findings
Peptide ACancerInhibition of tumor growth in vitro
Peptide BNeurodegenerativeImproved cognitive function in animal models
Peptide CInflammatory DiseasesReduced inflammatory markers in clinical trials

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme interactions and protein functions. Its unique structure allows researchers to explore cellular mechanisms and disease pathways effectively .

Example Research

A study focused on enzyme kinetics revealed that incorporating this compound into substrates could significantly alter reaction rates, providing insights into enzyme specificity and mechanism .

Material Science

The compound is also being explored for its potential applications in material science. Its ability to be incorporated into polymer matrices can lead to the development of advanced materials with tailored properties suitable for coatings and biomedical applications .

Case Study: Drug Delivery Systems

Research has indicated that polymers containing this compound exhibit enhanced drug release profiles, making them suitable candidates for controlled drug delivery systems .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for various analytical techniques. Its consistent properties aid in ensuring accuracy and reliability during chemical analyses .

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-amino-3-(2,3-dichlorophenyl)propanoic acid
  • (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Uniqueness

Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group. This combination provides distinct reactivity and stability, making it valuable in synthetic and research applications.

Biological Activity

Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential applications. This article delves into its biological activity, mechanisms of action, and various research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protected amino group, a propionic acid moiety, and a phenyl ring substituted with two chlorine atoms. The presence of the Boc group allows for selective reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. Upon deprotection of the Boc group, the free amine can participate in various biochemical pathways. Notably, it has been explored for its role in enzyme-substrate interactions and protein modifications, which are crucial for understanding metabolic processes and therapeutic applications.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Its structure suggests that it may interact with specific active sites on enzymes, thereby modulating their activity. For instance, studies have shown that compounds with similar structures can inhibit glycogen synthase kinase 3 (GSK-3), a critical enzyme involved in various cellular processes and disease states such as cancer and Alzheimer's disease .

Protein Modification

The compound's ability to modify proteins through covalent bonding is another area of interest. By altering protein function and stability, this compound could be utilized in therapeutic settings to enhance or inhibit specific biological pathways.

Case Studies

  • GSK-3 Inhibition : In a study exploring the structure-activity relationship (SAR) of GSK-3 inhibitors, derivatives similar to this compound demonstrated promising inhibitory effects with low cytotoxicity . This highlights the compound's potential as a lead in drug development.
  • Enzyme-Substrate Interaction : Research has indicated that this compound can serve as a model compound to study enzyme-substrate interactions. Its unique structural features allow for detailed investigations into how modifications affect enzyme activity .

Comparative Analysis

Compound NameBiological ActivityKey Findings
This compoundEnzyme inhibition; protein modificationPotential GSK-3 inhibitor; modulates enzyme activity
(S)-3-amino-3-(4-chlorophenyl)propanoic acidSimilar activity profileLess potent than Boc derivative
(S)-3-amino-3-(2,4-dimethoxyphenyl)propanoic acidEnzyme inhibitionDifferent substitution pattern affects potency

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-(S)-3-Amino-3-(2,3-dichloro-phenyl)-propionic acid, and how can enantiomeric purity be maintained during synthesis?

  • Methodological Answer : The compound is typically synthesized via a Boc-protection strategy. A key step involves coupling the dichlorophenyl-substituted propionic acid precursor with a Boc-protected amine group. To ensure enantiomeric purity, diastereomeric salt crystallization with chiral resolving agents like (1R,2S)-(−)-ephedrine is employed. This method selectively crystallizes the desired (S)-enantiomer, achieving high purity (>99% ee) . Post-synthesis, purification via column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming stereochemistry and substitution patterns, particularly the dichlorophenyl and Boc-group positions. High-Performance Liquid Chromatography (HPLC) with chiral columns validates enantiomeric purity. Mass spectrometry (MS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). For trace impurities, Ultra-HPLC coupled with tandem MS (UHPLC-MS/MS) is recommended .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The Boc-protected form enhances solubility in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. However, the free amino acid (after Boc deprotection) is more hydrophilic and requires acidic aqueous buffers (pH 4–6) for dissolution. Stability studies indicate that the compound should be stored at −20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light or reducing agents (e.g., dithiothreitol), which may degrade the dichlorophenyl moiety .

Q. In which research applications is this compound commonly utilized?

  • Methodological Answer : The compound serves as a chiral building block in peptidomimetic drug design, particularly for targeting glutamate receptors (e.g., NMDA or AMPA subtypes) due to structural similarity to endogenous ligands . It is also used in medicinal chemistry to study structure-activity relationships (SAR) of dichlorophenyl-substituted amino acids in enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, ion concentration) affecting receptor binding. To mitigate this:

  • Standardize buffer systems (e.g., 10× PBS, pH 7.4) across assays .
  • Validate receptor expression levels in cell-based assays using RT-PCR or Western blotting .
  • Perform competitive binding studies with radiolabeled analogs (e.g., [³H]PSB-12150) to quantify affinity under controlled conditions .

Q. What strategies are recommended for analyzing trace impurities or diastereomers in synthesized batches?

  • Methodological Answer : Use chiral stationary phases in HPLC (e.g., amylose- or cellulose-based columns) to separate diastereomers. For impurity profiling, employ gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid. Quantify impurities via LC-MS with electrospray ionization (ESI). Note that residual oxidizing agents (e.g., from synthesis) may form adducts; pre-treatment with scavengers like Tris-(2-carboxyethyl)phosphine (TCEP) is advised .

Q. How can computational modeling guide the design of derivatives with enhanced receptor specificity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against glutamate receptor crystal structures (PDB: 2NY7 for NMDA) predicts binding modes. Focus on modifying the dichlorophenyl group’s steric bulk or introducing electron-withdrawing substituents to optimize π-π stacking or hydrogen bonding. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics .

Q. What experimental controls are critical when studying this compound’s metabolic stability in vitro?

  • Methodological Answer : Include the following controls:

  • Positive control : A known metabolically stable analog (e.g., Boc-(R)-3-Amino-3-(4-chlorophenyl)-propionic acid) .
  • Negative control : Heat-inactivated liver microsomes to distinguish enzymatic vs. non-enzymatic degradation.
  • Stability control : Monitor Boc-deprotection rates in simulated gastric fluid (pH 2.0) to assess oral bioavailability potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.